Hydrazinecarboxamide, 2-(5-(acetyloxy)-1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)-
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Overview
Description
Hydrazinecarboxamide, 2-(5-(acetyloxy)-1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)- is a complex organic compound that belongs to the class of hydrazinecarboxamides. This compound is characterized by its unique structure, which includes a hydrazinecarboxamide moiety linked to a tetrahydro-4,6-dioxo-2-pyrimidinyl group with an acetyloxy substituent. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of Hydrazinecarboxamide, 2-(5-(acetyloxy)-1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the hydrazinecarboxamide precursor.
Reaction with Pyrimidine Derivatives: The hydrazinecarboxamide is then reacted with a suitable pyrimidine derivative under controlled conditions to form the desired compound.
Acetylation: The final step involves the acetylation of the intermediate product to introduce the acetyloxy group.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Hydrazinecarboxamide, 2-(5-(acetyloxy)-1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives with different functional groups.
Substitution: The acetyloxy group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Hydrazinecarboxamide, 2-(5-(acetyloxy)-1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Hydrazinecarboxamide, 2-(5-(acetyloxy)-1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Hydrazinecarboxamide, 2-(5-(acetyloxy)-1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)- can be compared with other similar compounds, such as:
Hydrazinecarboxamide derivatives: These compounds share the hydrazinecarboxamide moiety but differ in their substituents and overall structure.
Pyrimidine derivatives: Compounds with similar pyrimidine structures but different functional groups.
Properties
CAS No. |
40598-50-3 |
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Molecular Formula |
C7H9N5O5 |
Molecular Weight |
243.18 g/mol |
IUPAC Name |
[2-(carbamoylhydrazinylidene)-4,6-dioxo-1,3-diazinan-5-yl] acetate |
InChI |
InChI=1S/C7H9N5O5/c1-2(13)17-3-4(14)9-7(10-5(3)15)12-11-6(8)16/h3H,1H3,(H3,8,11,16)(H2,9,10,12,14,15) |
InChI Key |
XRSFLOLOUFJWQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(=O)NC(=NNC(=O)N)NC1=O |
Origin of Product |
United States |
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